molecular formula C22H18Cl2N6O2S B2948503 N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-92-5

N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2948503
CAS No.: 872993-92-5
M. Wt: 501.39
InChI Key: SZRDUSAEISFRMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by its molecular structure and the types of functional groups it contains. These properties could include its solubility, stability, and reactivity .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential applications. This could involve exploring its interactions with various biological targets, studying its physical and chemical properties, and developing methods for its large-scale synthesis .

Mechanism of Action

Target of Action

The compound, also known as N-{2-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide, is a heterocyclic compound . Heterocyclic compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through binding, leading to changes in the targets’ function.

Biochemical Pathways

Triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the use of computational methods to predict the ADME properties of a compound, which can provide insights into the compound’s bioavailability.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it affects.

Properties

IUPAC Name

N-[2-[6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N6O2S/c23-16-7-6-15(12-17(16)24)26-20(31)13-33-21-9-8-18-27-28-19(30(18)29-21)10-11-25-22(32)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDUSAEISFRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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